1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)-
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Overview
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- is a complex organic compound known for its unique structure and properties. This compound features a 15-membered ring containing three oxygen atoms and two nitrogen atoms, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst to form the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow processes, ensuring high purity and yield. The reaction conditions are optimized to maintain the integrity of the macrocyclic structure while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the macrocyclic ring .
Scientific Research Applications
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it a valuable ligand in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but lacks the purinyl groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom in the ring.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, N,N’-diacetic acid: Similar macrocyclic structure with additional functional groups.
Properties
CAS No. |
149246-41-3 |
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Molecular Formula |
C20H26N10O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
7,13-bis(7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C20H26N10O3/c1-5-31-6-2-30(20-16-18(24-12-22-16)26-14-28-20)4-8-33-10-9-32-7-3-29(1)19-15-17(23-11-21-15)25-13-27-19/h11-14H,1-10H2,(H,21,23,25,27)(H,22,24,26,28) |
InChI Key |
UHPNDZGXGKKNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1C2=NC=NC3=C2NC=N3)C4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
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